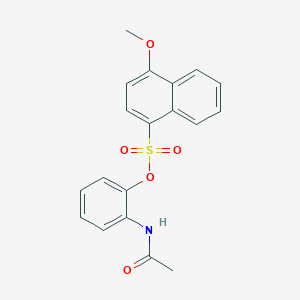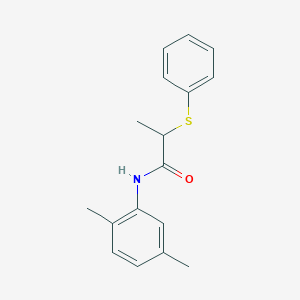
Tetradecyl butyrate
描述
Tetradecyl butyrate, also known as tetradecyl butanoate, is a carboxylic ester with the molecular formula C18H36O2. It is characterized by a long alkyl chain (tetradecyl group) attached to a butyrate group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Tetradecyl butyrate can be synthesized through the esterification reaction between tetradecanol (a long-chain alcohol) and butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction is as follows:
Tetradecanol+Butyric AcidH2SO4Tetradecyl Butyrate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes using flow reactors. These methods ensure high efficiency and yield by maintaining optimal reaction conditions, such as temperature and pressure, and by using catalysts to speed up the reaction.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of tetradecanol and butyric acid.
Oxidation: The compound can be oxidized under specific conditions to produce various oxidation products, depending on the reagents and conditions used.
Substitution: this compound can participate in substitution reactions where the butyrate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Tetradecanol and butyric acid.
Oxidation: Various oxidation products depending on the conditions.
Substitution: New esters or other substituted products.
科学研究应用
Tetradecyl butyrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: this compound is used in the formulation of fragrances, flavors, and as a plasticizer in polymer production.
作用机制
The mechanism of action of tetradecyl butyrate involves its interaction with biological membranes and enzymes. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the ester bond can be hydrolyzed by esterases, releasing tetradecanol and butyric acid, which can exert their own biological effects.
相似化合物的比较
Ethyl Butyrate: A shorter-chain ester with similar esterification and hydrolysis properties.
Methyl Butyrate: Another short-chain ester with similar chemical behavior.
Tetradecyl Acetate: Similar long-chain ester but with an acetate group instead of a butyrate group.
Uniqueness: Tetradecyl butyrate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This long chain enhances its hydrophobicity and ability to interact with lipid membranes, making it particularly useful in applications requiring such interactions.
属性
IUPAC Name |
tetradecyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20-18(19)16-4-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRBCTVJSVTCCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


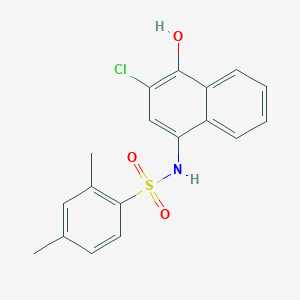
![4-[(Phenylsulfonyl)amino]phenyl 4-chlorobenzoate](/img/structure/B411149.png)
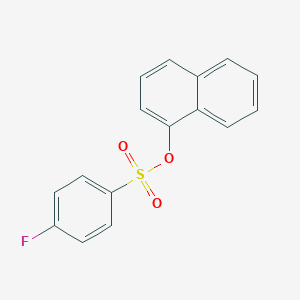
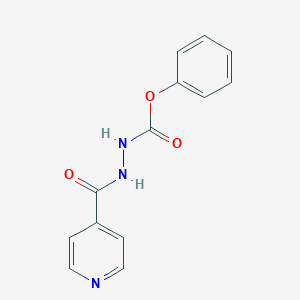
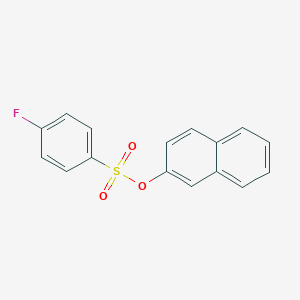
![Methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]-1-naphthyl ether](/img/structure/B411155.png)
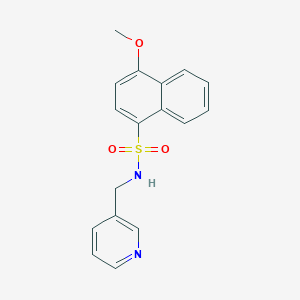
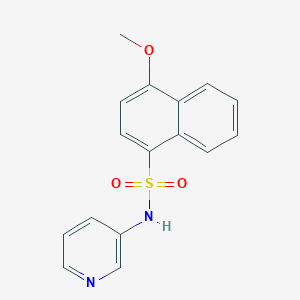
![4-isopropyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B411158.png)

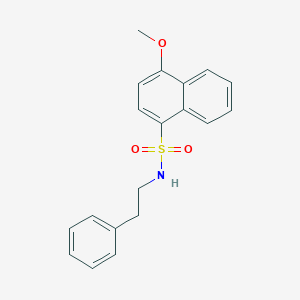
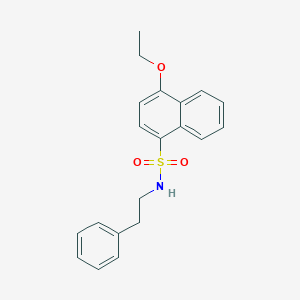
![1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine](/img/structure/B411164.png)
